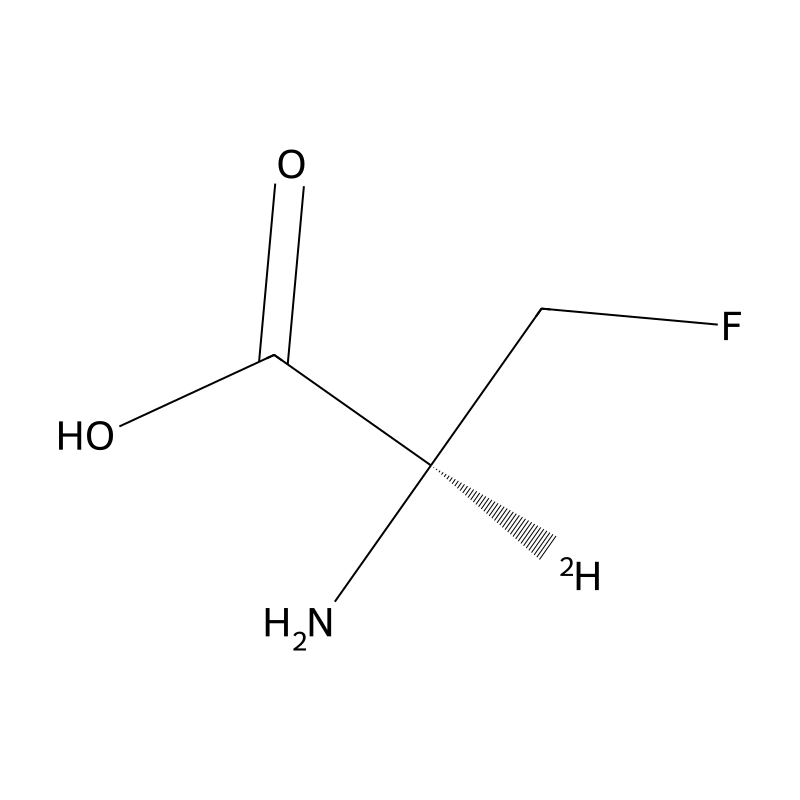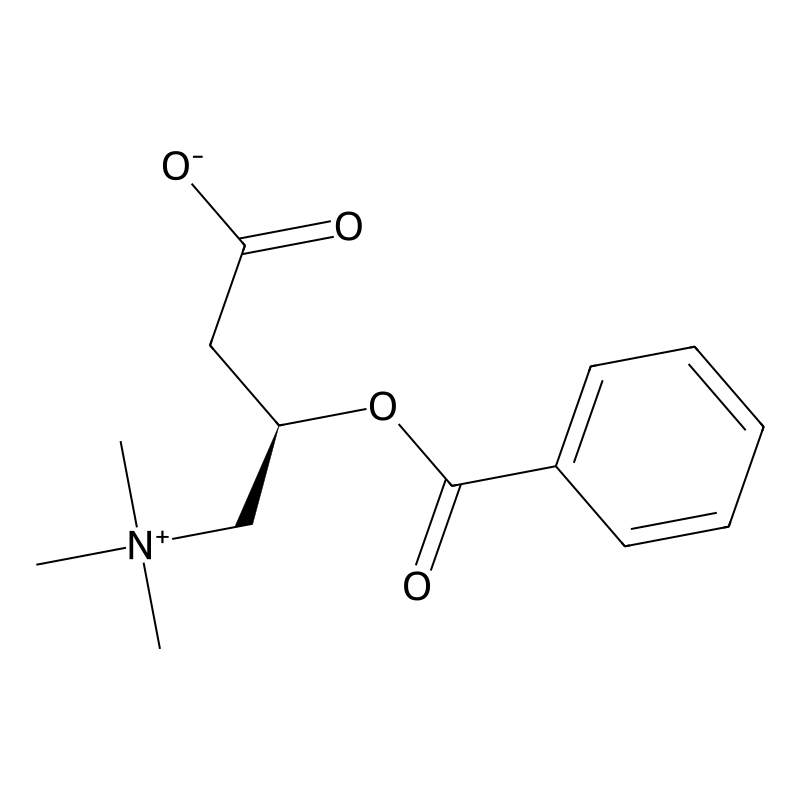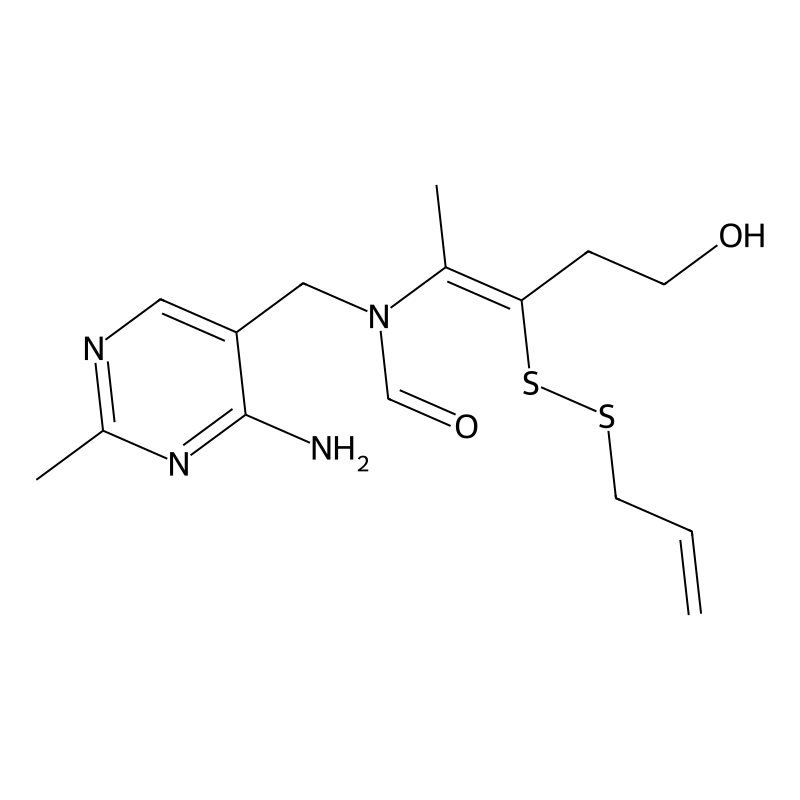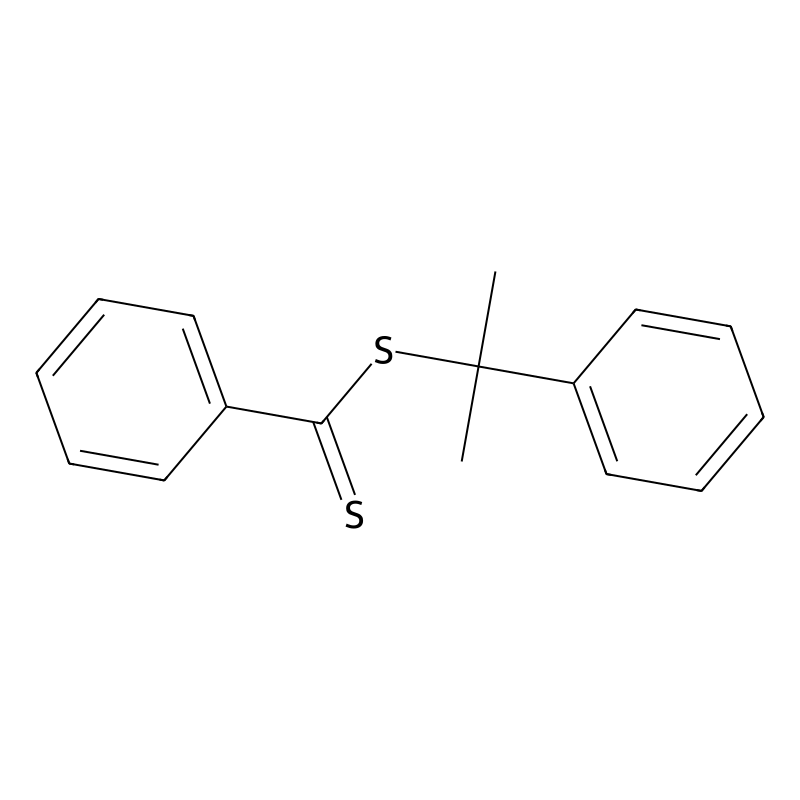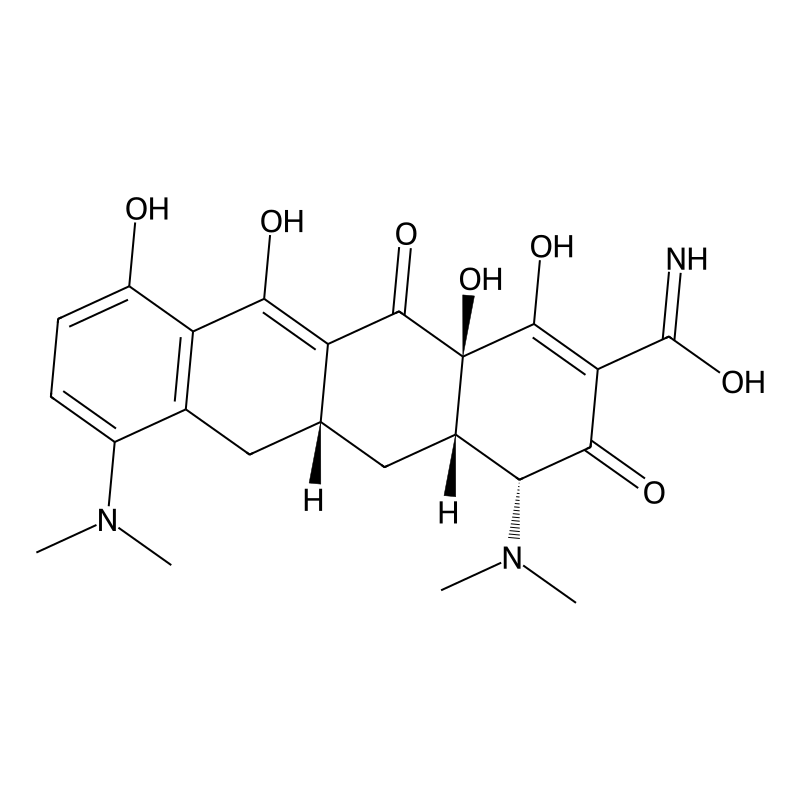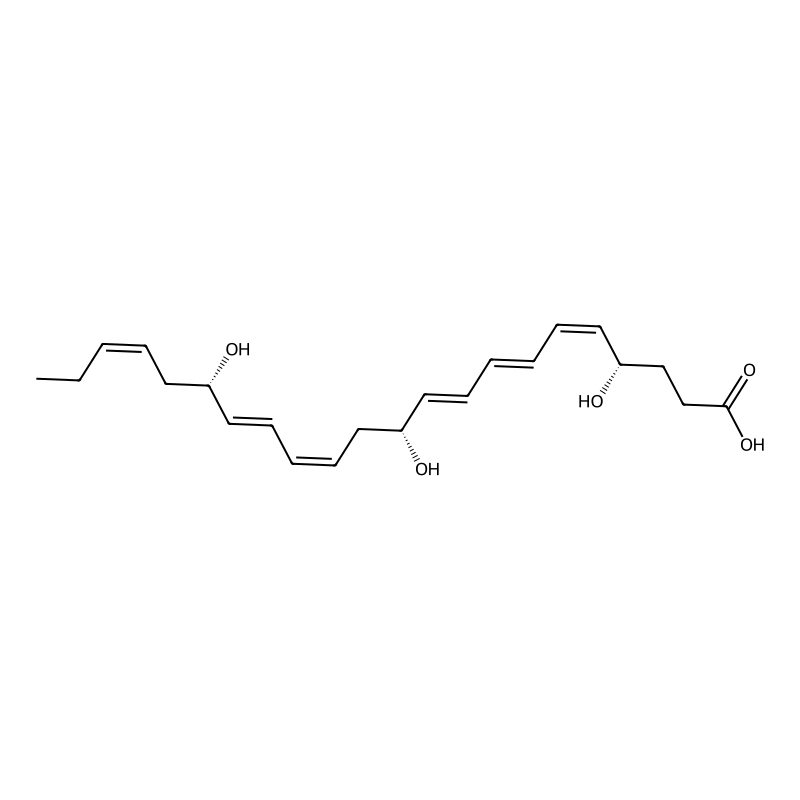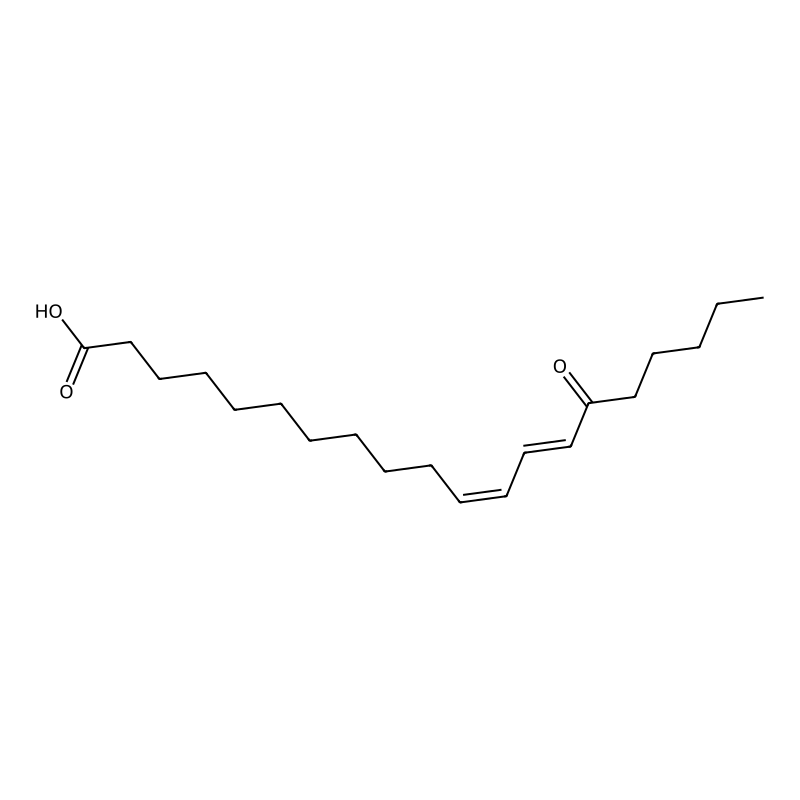1,1,1,5,5,5-Hexafluoro-4-oxopent-2-en-2-olate;thorium(4+)
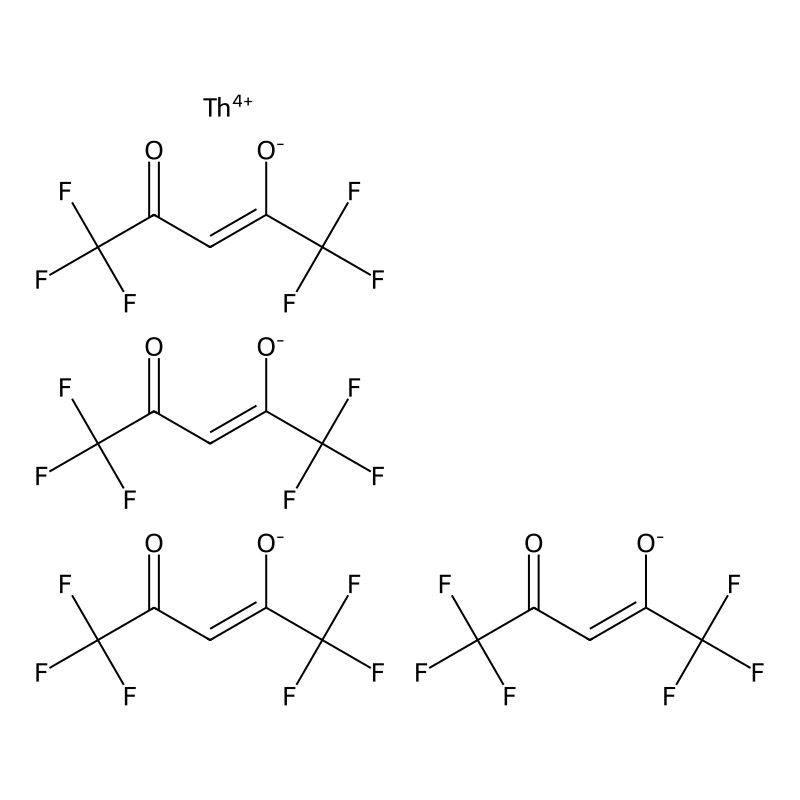
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
The origin of this specific compound is likely within the field of coordination chemistry, where scientists investigate the formation of complexes between metal ions and ligands. This compound holds significance in scientific research due to several factors:
- Thorium Studies: Thorium is a radioactive element with potential applications in nuclear fuel cycles []. Studying its interaction with ligands like hfac helps understand its behavior and potential for nuclear fuel development.
- Material Science Applications: Metal-hfac complexes have been explored for their potential in various material science applications, including catalysis, luminescence, and separation science [].
Molecular Structure Analysis
The Th(IV) hexafluoroacetylacetonate molecule features a central Th(4+) ion surrounded by four hfac ligands. Each hfac ligand binds to the Th(4+) ion through its two oxygen atoms, forming a bidentate chelate complex []. The six fluorine atoms surrounding the central thorium contribute to the molecule's stability and unique electronic properties.
Chemical Reactions Analysis
A notable reaction involving this compound is its synthesis. Th(IV) hexafluoroacetylacetonate can be prepared by reacting Thorium tetrachloride (ThCl₄) with hfac in a suitable solvent, often an organic solvent like ethanol []. The balanced chemical equation for this reaction is:
ThCl₄ + 4hfac → Th(hfac)₄ + 4Cl⁻
Physical And Chemical Properties Analysis
- Solid State: Metal-hfac complexes are typically solids at room temperature [].
- Solubility: Solubility may vary depending on the solvent, but some metal-hfac complexes exhibit good solubility in organic solvents [].
- Stability: Metal-hfac complexes generally exhibit good thermal and chemical stability [].
Mechanism of Action (Not Applicable)
The primary safety concern associated with Th(IV) hexafluoroacetylacetonate is its radioactivity due to the presence of Thorium. Thorium is a naturally occurring radioactive element that can be harmful if inhaled or ingested [].
Additional Considerations
- Limited Research: While Th(IV) hexafluoroacetylacetonate has potential applications, dedicated research on its specific properties and safety profile is limited compared to other metal-hfac complexes.
- Handling Precautions: Due to its radioactivity, Th(IV) hexafluoroacetylacetonate should be handled with appropriate safety protocols in a laboratory setting by trained personnel.
Synthesis of Functional Materials
Thorium hexafluoroacetylacetonate serves as a precursor for the synthesis of advanced materials with interesting properties. Studies have explored its use in creating:
Metal-Organic Frameworks (MOFs)
These highly porous materials have applications in gas storage, separation, and catalysis. Thorium-based MOFs exhibit exceptional thermal and chemical stability, making them attractive for harsh environment applications [].
Thorium-Doped Oxides
Doping oxides with thorium can modify their electrical, optical, and catalytic properties. Thorium-doped ceria, for example, shows potential as a solid oxide fuel cell electrolyte [].
Actinic Material Characterization
Thorium hexafluoroacetylacetonate complexes are valuable for studying the fundamental properties of actinide elements like thorium. These studies provide insights into:
Coordination Chemistry of Thorium
Understanding how thorium interacts with surrounding molecules is crucial for developing new materials and separation processes. Thorium hexafluoroacetylacetonate complexes serve as model systems for such investigations [].
Spectroscopic Studies
The unique electronic structure of thorium can be probed using various spectroscopic techniques. Thorium hexafluoroacetylacetonate complexes are well-suited for these studies due to their well-defined structures [].

